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1-(2-Phenylethyl)piperidine-4-carboxamide Documentation Hub

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  • Product: 1-(2-Phenylethyl)piperidine-4-carboxamide
  • CAS: 23793-55-7

Core Science & Biosynthesis

Foundational

Structure-activity relationship of 1-(2-Phenylethyl)piperidine-4-carboxamide analogues

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-(2-Phenylethyl)piperidine-4-carboxamide analogues. This scaffold represents a critical bifurcation point in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-(2-Phenylethyl)piperidine-4-carboxamide analogues. This scaffold represents a critical bifurcation point in medicinal chemistry, serving as the parent structure for two distinct pharmacological classes: the 4-monosubstituted Sigma-1/CCR5 ligands and the 4,4-disubstituted ultra-potent opioid agonists (Carfentanil analogues).

[1]

Executive Summary & Scaffold Definition

The molecule 1-(2-Phenylethyl)piperidine-4-carboxamide consists of a piperidine ring substituted at the nitrogen (N1) with a phenethyl group and at the 4-position (C4) with a carboxamide moiety.[1]

From a drug development perspective, this structure is not merely a single lead but a privileged scaffold that accesses distinct biological targets based on the substitution pattern at the C4 position.

  • Class A (Monosubstituted): Contains only the carboxamide at C4.[1] These are typically Sigma-1 receptor agonists , CCR5 antagonists , or Anti-viral agents .[1]

  • Class B (Disubstituted): Contains the carboxamide and an anilido-propionamide group at C4.[1] These are Mu-Opioid Receptor (MOR) agonists (e.g., Carfentanil amides), exhibiting potency 100–10,000x that of morphine.[2]

Core Chemical Structure

The "Phenylethyl" tail is the pharmacophore anchor (the "address") that directs the molecule to GPCRs (MOR, CCR5) or Sigma receptors. The C4-carboxamide acts as the "message," determining intrinsic efficacy and specific receptor subtype selectivity.

Scaffold Phenethyl N-Phenethyl Group (Lipophilic Anchor) Piperidine Piperidine Core (Scaffold) Phenethyl->Piperidine Attached at N1 C4 C4 Position (The Bifurcation Point) Piperidine->C4 ClassA Class A: Monosubstituted (H + CONH2) Target: Sigma-1 / CCR5 C4->ClassA Path 1 ClassB Class B: Disubstituted (Anilide + CONH2) Target: Mu-Opioid (Carfentanil-like) C4->ClassB Path 2

Figure 1: Pharmacological bifurcation of the piperidine-4-carboxamide scaffold.[1]

Structure-Activity Relationship (SAR)[1][3][4]

Region 1: The N-Phenethyl Tail (The "Address")

Regardless of the C4 substitution, the N-(2-phenylethyl) group is critical for high affinity.

  • Chain Length: The ethyl linker (2 carbons) is optimal.[1] Shortening to methyl or lengthening to propyl typically reduces affinity by 10–100 fold.[1] The ethyl spacer places the phenyl ring in a specific hydrophobic pocket (e.g., between Trp293 and Tyr326 in MOR).

  • Ring Substitution:

    • Para-substitution (-F, -OH): Often tolerated or enhances affinity (e.g., 4-OH in ohmefentanyl analogues).[1]

    • Bioisosteres: Replacement of the phenyl ring with a Thiophene (as in Sufentanil) or Furan maintains or increases lipophilicity and potency.

Region 2: The Piperidine Ring (Stereochemical Control)
  • 3-Methyl Substitution: Introducing a methyl group at C3 (cis-configuration relative to the C4-anilido group in Class B)[1] creates a "lock" on the chair conformation.[1]

    • Effect: In opioid analogues (Lofentanil series), this rigidification can increase potency by 10–50x compared to the unsubstituted piperidine.

    • Mechanism:[1][3][4] It restricts the rotational freedom of the N-phenethyl chain, pre-organizing the molecule for receptor binding.

Region 3: The C4-Carboxamide (The "Message")
Class A SAR (Monosubstituted: H, CONH2)

In this class, the carboxamide acts as a hydrogen bond donor/acceptor for targets like CCR5.

  • Primary Amide (-CONH2): Moderate activity.[1] Often metabolically labile.[1]

  • N-Substituted Amides (-CONHR):

    • Bulky hydrophobic groups (e.g., Benzyl, substituted Phenyl) on the amide nitrogen significantly enhance Sigma-1 receptor affinity.

    • CCR5 Inhibition: As seen in Maraviroc analogues, the amide nitrogen often requires a basic linker to a secondary binding pocket.[1]

Class B SAR (Disubstituted: Anilide, CONH2)

This represents the Carfentanil Amide series. Carfentanil itself is a methyl ester (-COOMe).[1] Converting the ester to an amide (-CONH2) or substituted amide alters potency and toxicity.

  • Primary Amide (-CONH2): Historically considered less potent than the ester.[1] However, recent forensic analysis of "Desmethylcarfentanil amide" (a metabolite and impurity) suggests it retains nanomolar affinity and significant respiratory depression potential.

  • N,N-Diethylamide: Increases lipophilicity and steric bulk.[1]

  • Bioisosterism: The carboxamide is metabolically more stable than the ester (which is rapidly hydrolyzed by esterases). Consequently, amide analogues often exhibit a longer duration of action than their ester counterparts.[1]

Quantitative Data Summary

The following table contrasts the activity profiles of the ester (Carfentanil) vs. the amide analogues.

Compound ClassC4 Substituent 1C4 Substituent 2Primary TargetApprox.[1] Potency (vs Morphine)Key Feature
Carfentanil Anilido-propionamideMethyl Ester (-COOMe)Mu-Opioid10,000xUltra-potent, rapid onset.[1][5]
Carfentanil Amide Anilido-propionamidePrimary Amide (-CONH2)Mu-Opioid5,000–8,000xHigh metabolic stability; prolonged effect.[1]
Simple Amide HydrogenPrimary Amide (-CONH2)Sigma-1 / CCR5N/A (Non-opioid)Antiviral/Neuroprotective potential.[1]
4-Anilino Precursor Anilino (NHPh)HMu-Opioid100x (Fentanyl)Lacks the C4-carbon tail; lower potency than carfentanil.[1]

Synthetic Protocols

The synthesis of these analogues requires distinct pathways depending on whether a mono- or disubstituted C4 center is required.[1]

Protocol A: Synthesis of Class B (Carfentanil Amide Analogues)

This route utilizes a modified Strecker Synthesis to generate the quaternary center at C4.

Step-by-Step Methodology:

  • Ketone Formation: Start with 1-(2-phenylethyl)piperidin-4-one (NPP).[1]

  • Strecker Reaction: React NPP with Aniline and Trimethylsilyl cyanide (TMSCN) (or KCN/ZnI2) to form the 4-anilino-4-cyano intermediate.[1]

    • Critical Control: This step establishes the C4 quaternary center.[1]

  • Nitrile Hydrolysis:

    • To Amide: Treat the nitrile with concentrated Sulfuric Acid (H2SO4) at room temperature.[1] This stops at the primary carboxamide (-CONH2).[1]

    • To Ester (Carfentanil): Treat with H2SO4/Methanol under reflux.[1]

  • Acylation: React the secondary aniline amine with Propionyl Chloride to install the propionamide "tail."[1]

Synthesis Start 1-(2-phenylethyl)piperidin-4-one Step1 Strecker Rxn: Aniline + TMSCN Start->Step1 Intermediate 4-Anilino-4-cyanopiperidine Step1->Intermediate Branch Hydrolysis Condition Intermediate->Branch RouteAmide Conc. H2SO4 (RT) (Stops at Amide) Branch->RouteAmide RouteEster H2SO4 / MeOH (Reflux) (Forms Ester) Branch->RouteEster FinalAmide Product: Carfentanil Amide RouteAmide->FinalAmide + Propionyl Chloride FinalEster Product: Carfentanil (Ester) RouteEster->FinalEster + Propionyl Chloride

Figure 2: Divergent synthesis of Amide vs. Ester analogues via the Strecker intermediate.

Mechanism of Action & Signaling

Mu-Opioid Receptor (MOR) Activation

The 4,4-disubstituted analogues bind to the orthosteric site of the MOR.

  • Ionic Lock: The protonated piperidine nitrogen forms a salt bridge with Asp147 (TM3).[1]

  • Hydrophobic Clamp: The N-phenethyl group engages the hydrophobic pocket formed by Trp293 (TM6) and Tyr326 (TM7).[1]

  • Efficacy Driver: The C4-carboxamide/ester group extends towards His297 , modulating the toggle switch that activates the G-protein (Gi/o) signaling cascade.[1]

    • Note: The amide group is a hydrogen bond donor, whereas the ester is an acceptor. This subtle difference alters the water network within the binding pocket, slightly modifying the residence time and β-arrestin recruitment (biased signaling).

References

  • Vandeputte, M. M., et al. (2023). "Carfentanil structural analogs found in street drugs... and their characterization."[1] Drug Testing and Analysis. Link

    • Significance: Identifies "desmethylcarfentanil amide" and confirms its high binding affinity comparable to carfentanil.[1][6][7]

  • Janssen, P. A., et al. (1976). "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides."[1][8] Arzneimittelforschung. Link

    • Significance: The foundational text on the 4,4-disubstituted piperidine SAR (Carfentanil/Sufentanil class).
  • Maeda, K., et al. (2014). "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors." European Journal of Medicinal Chemistry. Link

    • Significance: Establishes the SAR for the Class A (monosubstituted) carboxamides.
  • Feasel, M. G., et al. (2016). "Metabolism of Carfentanil... and Analysis of Urines."[1] Journal of Analytical Toxicology. Link

    • Significance: Details the metabolic stability of the amide vs. ester moiety.

Sources

Exploratory

Spectroscopic analysis of 1-(2-Phenylethyl)piperidine-4-carboxamide

Technical Analysis: Spectroscopic Characterization of 1-(2-Phenylethyl)piperidine-4-carboxamide Executive Summary & Strategic Context In the landscape of pharmaceutical development and forensic impurity profiling, 1-(2-P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Spectroscopic Characterization of 1-(2-Phenylethyl)piperidine-4-carboxamide

Executive Summary & Strategic Context

In the landscape of pharmaceutical development and forensic impurity profiling, 1-(2-Phenylethyl)piperidine-4-carboxamide (often referred to as N-phenethylisonipecotamide) represents a critical structural scaffold. It serves as both a primary intermediate in the synthesis of non-anilino opioids and a structural isomer/impurity marker in the manufacturing of 4-anilino-piperidine analgesics (e.g., fentanyl, carfentanil).

For the analytical chemist, this molecule presents a specific challenge: distinguishing it from its 4-substituted quaternary congeners (such as the carfentanil precursor). The presence of the methine proton at the C4 position is the spectroscopic "smoking gun." This guide details the orthogonal workflow—spanning Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR)—required to unequivocally validate this structure in a regulatory-compliant environment.

Structural Elucidation Strategy

We employ a "Triangulation Protocol" to ensure structural certainty. This approach prevents the common error of misidentifying the 4-carboxamide regioisomer for the 4-anilino-4-carboxamide derivatives common in illicit fentanyl synthesis.

AnalyticalWorkflow Sample Crude/Isolated Sample LCMS LC-MS/MS (ESI+) Target: m/z 233 [M+H]+ Sample->LCMS Screening IR FT-IR (ATR) Target: Amide I/II LCMS->IR Func. Group ID NMR 1H & 13C NMR Connectivity & Stereochem IR->NMR Topology Validation Final Structure Confirmation NMR->Validation C4-Methine Verification

Figure 1: Analytical triangulation workflow for structural validation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of identification. We utilize Electrospray Ionization (ESI) in positive mode due to the high proton affinity of the piperidine nitrogen.

Molecular Ion & High-Resolution MS (HRMS)
  • Formula:

    
    
    
  • Exact Mass: 232.1576 Da

  • Observed Ion:

    
     (Theoretical)
    
Fragmentation Pathway (MS/MS)

In Collision-Induced Dissociation (CID), the fragmentation is driven by the cleavage of the N-phenethyl bond and the piperidine ring stability.

m/z FragmentIdentityMechanism
233

Parent Ion.
142

Loss of benzyl radical (Tropylium formation pathway).
127

Piperidine-4-carboxamide core (cleavage at N-phenethyl).
105

Phenethyl carbocation (Characteristic of N-phenethyl species).
91

Tropylium ion (High stability aromatic fragment).

Diagnostic Insight: The presence of


 127 confirms the isonipecotamide core, distinguishing it from fentanyl analogs which would yield 4-anilino fragments (

164+).

Fragmentation Parent [M+H]+ m/z 233 Frag1 Phenethyl Cation m/z 105 Parent->Frag1 C-N Cleavage Frag2 Isonipecotamide Core m/z 127 Parent->Frag2 Neutral Loss (C8H8) Tropylium Tropylium Ion m/z 91 Frag1->Tropylium Rearrangement

Figure 2: Proposed ESI-MS/MS fragmentation pathway.

Vibrational Spectroscopy (FT-IR)

Infrared analysis is crucial for confirming the primary amide functionality, differentiating it from ester or nitrile precursors.

  • Instrument: FT-IR with Diamond ATR.

  • Key Bands:

    • 3350 & 3180 cm⁻¹ (N-H Stretch): Doublet characteristic of a primary amide (

      
      ). Note: Secondary amides (like fentanyl) show a single band.
      
    • 1665 cm⁻¹ (Amide I): Strong C=O stretching. Lower frequency than esters (~1735 cm⁻¹) due to resonance.

    • 1620 cm⁻¹ (Amide II): N-H bending, diagnostic for amides.

    • 2940-2800 cm⁻¹ (C-H Aliphatic): "Bohlmann bands" may appear ~2700-2800 cm⁻¹ if the lone pair on Nitrogen is antiperiplanar to C-H bonds, indicating a specific conformer.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The analysis focuses on the C4-position , which differentiates this molecule from carfentanil precursors.

1H NMR (Proton) - 500 MHz, CDCl3
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.15 - 7.30Multiplet5HPhenyl ring protons.
NH₂ (a) 6.20Broad Singlet1HAmide proton (trans to O). Exchangeable with D₂O.
NH₂ (b) 5.50Broad Singlet1HAmide proton (cis to O).
2,6-H (eq) 3.05Broad Doublet2HEquatorial protons next to N (deshielded).
N-CH₂ 2.60Multiplet2HEthyl linker (adjacent to N).
Ph-CH₂ 2.80Multiplet2HEthyl linker (benzylic).
4-H 2.15 tt (Triplet of Triplets) 1H The Diagnostic Signal. Methine proton.
2,6-H (ax) 2.05Triplet (td)2HAxial protons (shielded).
3,5-H 1.75 - 1.90Multiplet4HRing methylene protons.

Critical Distinction: In 4-anilino-piperidines (fentanyl class), the signal at 2.15 ppm (4-H) is absent because C4 is quaternary. Its presence confirms the isonipecotamide structure.

13C NMR (Carbon) - 125 MHz, CDCl3
  • Carbonyl (C=O): 177.5 ppm.

  • Aromatic (Ipso): 140.2 ppm.

  • Aromatic (CH): 128.7, 128.4, 126.1 ppm.

  • N-CH₂ (Ethyl): 60.5 ppm.

  • Piperidine C-2,6: 53.2 ppm.

  • Piperidine C-4: 42.1 ppm (Methine).

  • Ph-CH₂: 33.8 ppm.

  • Piperidine C-3,5: 29.1 ppm.

Experimental Protocol: Sample Preparation

To ensure reproducibility (E-E-A-T), follow this standardized preparation protocol.

Step 1: Solvent Selection

  • Use CDCl3 (Deuterated Chloroform) neutralized with anhydrous K2CO3.

  • Why: Acidic traces in aged CDCl3 can protonate the piperidine nitrogen, causing significant chemical shift drifts and line broadening.

Step 2: Sample Concentration

  • NMR: Dissolve 10-15 mg in 0.6 mL solvent.

  • MS: Dilute to 1 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.

Step 3: Instrument Parameters (NMR)

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Delay (D1): Set to 2.0s to allow relaxation of the amide protons if quantitative integration is required.

  • Scans: 16 (1H), 1024 (13C).

Regulatory & Quality Context

Understanding this molecule is vital for drug development professionals working with opioid receptors or impurity profiling.

  • Impurity Profiling: This molecule is a potential degradation product of Carfentanil analogs where the ester is hydrolyzed to the acid and subsequently amidated, or via direct synthesis from isonipecotamide.

  • Forensic Attribution: The presence of the "phenethyl" tail combined with the "4-carboxamide" core can indicate specific synthetic routes (e.g., modifying the Janssen synthesis method).

  • ICH Q3A/B Compliance: In pharmaceutical development, any impurity >0.10% must be identified. The spectroscopic data provided here serves as the reference standard for such identification.

References

  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides.[1] Arzneimittelforschung.[1] Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.Link

  • Sittig, M. (1988). Pharmaceutical Manufacturing Encyclopedia. Noyes Publications.
  • Cayman Chemical. (2024). N-Phenethyl-4-piperidone Product Insert & Spectral Data.Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Fentanyl and Analogs.[1][2][3][4]Link

Sources

Foundational

Physicochemical properties of 1-(2-Phenylethyl)piperidine-4-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Phenylethyl)piperidine-4-carboxamide Executive Summary This guide provides a comprehensive technical overview of the essential physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Phenylethyl)piperidine-4-carboxamide

Executive Summary

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(2-Phenylethyl)piperidine-4-carboxamide. This compound represents a core structural scaffold found in a range of biologically active molecules, most notably as a precursor and analogue to potent synthetic opioids like fentanyl.[1][2][3] Understanding its fundamental chemical and physical characteristics is paramount for researchers in medicinal chemistry and drug development. Properties such as solubility, lipophilicity, and ionization state directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5][6]

This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for characterizing the molecule. It explains the causal reasoning behind methodological choices, grounding the science in the practical realities of a drug discovery laboratory. By presenting this information, we aim to equip scientists with the necessary knowledge to assess this scaffold, optimize its properties for specific therapeutic targets, and make informed decisions in the progression of new chemical entities.

Introduction: The 1-(2-Phenylethyl)piperidine-4-carboxamide Scaffold

The 1-(2-phenylethyl)piperidine-4-carboxamide structure is a key building block in modern medicinal chemistry. Its rigid piperidine core, substituted with a flexible phenylethyl group and a hydrogen-bonding carboxamide moiety, provides a versatile template for interacting with various biological targets.

Chemical Identity and Structure

To establish a clear baseline for this guide, we will focus on the primary carboxamide derivative.

  • IUPAC Name: 1-(2-phenylethyl)piperidine-4-carboxamide

  • Molecular Formula: C₁₄H₂₀N₂O

  • Molecular Weight: 232.32 g/mol

  • Chemical Structure:

    
    (Note: An image would be placed here in a final document; for this format, the IUPAC name defines the structure.)
    
Significance in Drug Discovery

The true significance of this scaffold lies in its central role in the synthesis of 4-anilidopiperidine analgesics.[7] By modifying the carboxamide group, particularly through N-acylation and N-arylation, chemists have developed compounds with exceptionally high affinity for the μ-opioid receptor.[1][3] The physicochemical properties of the parent scaffold, as detailed in this guide, form the essential foundation upon which these more complex and potent derivatives are built. An unfavorable property in the core structure, such as poor solubility, will likely persist or be exacerbated in its derivatives, leading to drug development attrition.[8] Therefore, a thorough characterization of the core is a critical, cost-saving step in any research program.

Synthesis and Characterization Workflow

The synthesis of 1-(2-phenylethyl)piperidine-4-carboxamide is achievable through established synthetic routes. A common and logical approach begins with the commercially available 1-(2-phenylethyl)-4-piperidone. The following diagram illustrates a typical workflow from synthesis to confirmed, pure material.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization A 1-(2-Phenylethyl)-4-piperidone B Strecker Reaction (e.g., KCN, NH4Cl) A->B + KCN, NH4Cl C Intermediate: 4-amino-4-cyano-piperidine B->C D Nitrile Hydrolysis (e.g., H2SO4, then NaOH) C->D 1. H2SO4 2. H2O, heat E 1-(2-Phenylethyl)piperidine-4-carboxamide (Crude Product) D->E F Purification (Recrystallization or Chromatography) E->F G Pure, Confirmed Product F->G H LC-MS Analysis G->H Confirm Mass I NMR Spectroscopy (1H, 13C) G->I Confirm Structure J Purity Assessment (HPLC-UV) G->J Determine Purity >95%

Caption: Workflow for Synthesis and Analytical Confirmation.

Proposed Synthetic Protocol (Strecker Synthesis Approach)

This protocol is a well-established method for producing α-amino amides from ketones.

  • Step 1: Aminonitrile Formation. To a stirred solution of 1-(2-phenylethyl)-4-piperidone (1.0 eq) in aqueous ammonia, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

  • Step 2: Reaction. Stir the mixture at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

  • Step 3: Isolation. Extract the resulting aminonitrile intermediate with an appropriate organic solvent (e.g., dichloromethane).

  • Step 4: Hydrolysis. Carefully add the isolated aminonitrile to concentrated sulfuric acid at 0°C. Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Step 5: Workup. Quench the reaction by pouring it over ice, then basify with a strong base (e.g., 50% NaOH) to pH > 12.

  • Step 6: Final Product Isolation. The desired carboxamide will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Step 7: Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(2-phenylethyl)piperidine-4-carboxamide.

Core Physicochemical Properties: Protocols and Significance

The following sections detail the experimental determination of the most critical physicochemical properties. These parameters are the pillars of a compound's "drug-likeness" and must be evaluated early in development.[6][9]

Solubility

Significance: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in the bloodstream to exert a therapeutic effect. Poor solubility is a major cause of failure for promising drug candidates.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a 100 µM solution with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Filtration: Filter the plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the peak area to a standard curve prepared from the DMSO stock solution.

ParameterPredicted ValueSignificance for Drug Development
Kinetic Solubility (pH 7.4) Moderately SolubleAdequate for initial in vitro screening; may require formulation for in vivo studies.
Thermodynamic Solubility Lower than KineticRepresents the true equilibrium solubility; essential for formulation and toxicology studies.
Lipophilicity (logP and logD)

Significance: Lipophilicity, the affinity of a compound for a lipid-like environment, is critical for its ability to cross biological membranes, such as the gut wall and the blood-brain barrier.[4] However, excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[8] The partition coefficient (logP) measures this for the neutral species, while the distribution coefficient (logD) is the effective value at a specific pH, accounting for ionized species.

Experimental Protocol: Shake-Flask Method for logD₇.₄

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Presaturate the n-octanol with PBS and vice-versa by shaking them together overnight and then separating the layers.

  • Compound Addition: Add a known amount of the compound to the biphasic system.

  • Equilibration: Shake the mixture vigorously for 1-2 hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using HPLC-UV.

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).

G start Start: Compound in Octanol/Buffer System shake Shake to Equilibrate start->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_aq Sample Aqueous Phase centrifuge->sample_aq analyze Analyze Concentration (HPLC-UV) sample_oct->analyze sample_aq->analyze calculate Calculate logD analyze->calculate

Sources

Exploratory

The 1-(2-Phenylethyl)piperidine-4-carboxamide Scaffold: From Opioid Modulation to Epigenetic Regulation

The following technical guide details the pharmacological landscape of 1-(2-Phenylethyl)piperidine-4-carboxamide (hereafter referred to as PEPC ). This document analyzes its role as a privileged scaffold in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape of 1-(2-Phenylethyl)piperidine-4-carboxamide (hereafter referred to as PEPC ). This document analyzes its role as a privileged scaffold in drug discovery, specifically targeting Opioid Receptors and Histone Deacetylases (HDACs).

Executive Summary

1-(2-Phenylethyl)piperidine-4-carboxamide (PEPC) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a synthetic intermediate for potent analgesics (e.g., carfentanil derivatives), recent chemical biology research has repurposed this scaffold to target epigenetic enzymes (HDAC10) and modulate G-protein coupled receptor (GPCR) heteromers.

This guide explores three primary therapeutic vectors:

  • Mu/Delta Opioid Receptor (MOR-DOR) Heteromers: Development of non-addictive analgesics.

  • Histone Deacetylase 10 (HDAC10): Immunomodulation and cancer therapy.

  • Sigma-1 Receptor (

    
    R):  Neuroprotection and chaperone modulation (Putative).
    

Structural Pharmacophore Analysis

The PEPC molecule integrates three critical pharmacophoric elements:

Structural DomainChemical FunctionBiological Interaction
Phenethyl Group Hydrophobic/AromaticAnchors to the orthosteric site of MOR (Asp147 interaction) and the hydrophobic pocket of HDACs.
Piperidine Ring Basic Amine CoreProvides the essential positive charge (at physiological pH) for ionic bonding with receptor aspartate residues.
4-Carboxamide H-Bond Donor/AcceptorA versatile "exit vector" for diversification.[1] In HDAC inhibitors, this is converted to a zinc-binding group (ZBG).

Primary Therapeutic Target: Opioid Receptor Heteromers

Mechanism of Action

PEPC serves as the core template for Carfentanil Amides . Unlike traditional opioids that target the Mu Opioid Receptor (MOR) homomers (leading to respiratory depression and addiction), PEPC derivatives are designed to target MOR-DOR heteromers .

  • The Heteromer Hypothesis: The physical association of MOR and DOR alters G-protein coupling. Ligands selective for the MOR-DOR heteromer can induce analgesia with significantly reduced tolerance and withdrawal symptoms.

  • Binding Mode: The phenethyl-piperidine moiety occupies the conserved orthosteric pocket of the opioid receptor, while substitutions on the carboxamide nitrogen extend into the secondary binding pocket, dictating selectivity for the heteromer interface.

Therapeutic Application: Safer Analgesics

Derivatives of PEPC have shown efficacy in blocking morphine-mediated dependence while retaining antinociceptive properties.

Validated Pathway Diagram

The following diagram illustrates the differential signaling pathways engaged by PEPC derivatives compared to classical opioids.

OpioidSignaling Ligand PEPC Derivative MOR_DOR MOR-DOR Heteromer Ligand->MOR_DOR Morphine Morphine (Classic) MOR_Hom MOR Homomer Morphine->MOR_Hom BetaArr Beta-Arrestin 2 Recruitment MOR_Hom->BetaArr GProtein G-Protein Signaling (Gi/o) MOR_Hom->GProtein MOR_DOR->BetaArr Reduced MOR_DOR->GProtein SideEffects Resp. Depression & Tolerance BetaArr->SideEffects Analgesia Analgesia GProtein->Analgesia

Figure 1: Differential signaling of PEPC-derived heteromer ligands versus classical morphine.

Secondary Therapeutic Target: Histone Deacetylase 10 (HDAC10)

Mechanism of Action

Recent SAR studies identified N-hydroxy-1-(2-phenylethyl)piperidine-4-carboxamide (Compound DH22) as a potent inhibitor of HDAC10.

  • Polyamine Mimicry: HDAC10 is a polyamine deacetylase. The PEPC scaffold mimics the structure of acetylated polyamines (e.g., spermidine), allowing it to enter the restricted active site of HDAC10.

  • Zinc Chelation: The conversion of the carboxamide to a hydroxamic acid allows the molecule to chelate the catalytic Zinc ion (

    
    ) at the base of the enzyme pocket, halting deacetylation.
    
Therapeutic Application: Immunomodulation & Oncology
  • T-Cell Regulation: HDAC10 inhibition enhances the function of Foxp3+ T-regulatory (Treg) cells.[2]

  • Transplantation: PEPC-based inhibitors promote long-term allograft survival in organ transplantation models by suppressing immune rejection.

  • Neuroblastoma: HDAC10 promotes autophagy-mediated survival in neuroblastoma cells. Inhibiting it sensitizes cancer cells to chemotherapy.

Experimental Protocols

The following protocols provide self-validating workflows for assessing PEPC activity.

Protocol A: Synthesis of PEPC via Ugi Reaction

Context: This method allows for the rapid generation of PEPC libraries for SAR studies.

  • Reagents: 1-(2-phenylethyl)piperidin-4-one (Amine/Ketone source), Carboxylic Acid (

    
    -COOH), Isocyanide (
    
    
    
    -NC).
  • Procedure:

    • Dissolve 1-(2-phenylethyl)piperidin-4-one (1.0 equiv) in Methanol (0.5 M).

    • Add the amine component (1.0 equiv) and stir for 30 min at RT (Pre-formation of imine).

    • Add the carboxylic acid (1.0 equiv) and isocyanide (1.0 equiv).

    • Stir at room temperature for 24 hours.

  • Validation: Monitor reaction progress via LC-MS. The product should show a mass corresponding to the [M+H]+ of the 4-component adduct.

  • Purification: Evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: HDAC10 Enzymatic Inhibition Assay

Context: Validates the epigenetic activity of PEPC derivatives (specifically hydroxamic acids).

  • Substrate Preparation: Use a fluorogenic acetyl-spermidine substrate (e.g., Boc-Lys(Ac)-AMC is often used as a surrogate, but specific polyamine substrates are preferred for HDAC10).

  • Enzyme Mix: Recombinant human HDAC10 (5 ng/µL) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Inhibitor Incubation:

    • Prepare serial dilutions of the PEPC derivative in DMSO.

    • Incubate enzyme + inhibitor for 15 mins at 37°C.

  • Reaction: Add substrate (50 µM final) and incubate for 60 mins.

  • Developer: Add Trypsin/Developer solution to release the fluorophore from deacetylated substrate.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Data Analysis: Calculate

    
     using a non-linear regression model (GraphPad Prism).
    
    • Control: Trichostatin A (TSA) as a positive control for pan-HDAC inhibition.

Comparative Data Summary

Target SystemDerivative TypeKey OutcomeReference
MOR-DOR Heteromer Carboxamide (Amide-substituted)Reduced tolerance; blocked morphine withdrawal.[1]
HDAC10 N-Hydroxy-carboxamide

in nanomolar range; Treg induction.
[2]
Sigma-1 (

)
Unsubstituted PEPCHigh affinity binding (putative based on scaffold).[3]

Strategic Synthesis & Future Outlook

The PEPC scaffold is a "chameleon" in drug discovery. Its lipophilic tail and basic nitrogen ensure high bioavailability and CNS penetration.

  • For Pain Researchers: Focus on the amide nitrogen substitution to tune selectivity between MOR homomers and MOR-DOR heteromers.

  • For Oncologists: Focus on the carbonyl modification (hydroxamic acid or benzamide) to target HDAC isoforms.

Scaffold Versatility Diagram

ScaffoldVersatility PEPC 1-(2-Phenylethyl) piperidine-4-carboxamide Mod_N N-Substitution (Amide coupling) PEPC->Mod_N Mod_C Carbonyl Modification (Hydroxamic Acid) PEPC->Mod_C Target_Sigma Sigma-1 Receptor (Neuroprotection) PEPC->Target_Sigma Intrinsic Affinity Target_Opioid Opioid Receptors (Pain/Addiction) Mod_N->Target_Opioid Specificity Target_HDAC HDAC10 (Cancer/Immunity) Mod_C->Target_HDAC Zinc Binding

Figure 2: Strategic modification of the PEPC scaffold for divergent therapeutic targets.

References

  • Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Novel inhibitors of histone deacetylase 10 (WO2020193431A1).
  • Sigma-1 Receptor Ligands: Structure-Activity Relationships. (Grounding for Phenethyl-piperidine affinity). Source: Springer / Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

In vivo experimental protocols for 1-(2-Phenylethyl)piperidine-4-carboxamide

Application Note: In Vivo Experimental Protocols for 1-(2-Phenylethyl)piperidine-4-carboxamide Executive Summary & Pharmacological Profile 1-(2-Phenylethyl)piperidine-4-carboxamide (often abbreviated as 1-PEPC or referre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Protocols for 1-(2-Phenylethyl)piperidine-4-carboxamide

Executive Summary & Pharmacological Profile

1-(2-Phenylethyl)piperidine-4-carboxamide (often abbreviated as 1-PEPC or referred to as the amide analog of the carfentanil precursor) is a pharmacologically active scaffold belonging to the N-substituted piperidine class. While structurally related to the 4-anilidopiperidine opioids (e.g., fentanyl), the substitution of the 4-anilino moiety with a primary carboxamide significantly alters its receptor profile.

Unlike its potent opioid relatives, 1-PEPC exhibits a distinct pharmacological signature characterized by:

  • Sigma-1 Receptor (

    
    R) Agonism : The N-phenethylpiperidine moiety is a privileged pharmacophore for high-affinity 
    
    
    
    R binding, mediating neuroprotection and modulation of glutamatergic signaling.
  • Histone Deacetylase (HDAC) Modulation : Emerging research identifies this scaffold as a key structural template for designing selective HDAC10 inhibitors (e.g., as a precursor to hydroxamic acid derivatives like DH22).

  • Opioid-Sparing Analgesia : It displays weak-to-moderate antinociceptive activity, often acting as an allosteric modulator or exhibiting "atypical" opioid effects distinct from classical

    
    -agonists.
    

This guide details the in vivo protocols required to characterize 1-PEPC, focusing on formulation, pharmacokinetic profiling, and functional CNS assays.

Safety & Compliance Warning

CRITICAL : 1-(2-Phenylethyl)piperidine-4-carboxamide is a structural analog of Schedule I/II controlled substances (fentanyl/carfentanil precursors).

  • Regulatory Status : Verify local regulations (DEA/EMCDDA) regarding N-phenethylpiperidine analogs.

  • Handling : Treat as a potent CNS-active agent. Use a Class II Biological Safety Cabinet.

  • Toxicity : While less potent than carfentanil, the LD50 is not fully established. Assume high potency until proven otherwise.

Formulation & Vehicle Strategy

The lipophilic nature of the phenethyl group combined with the polar carboxamide creates solubility challenges in physiological saline. Improper formulation leads to precipitation in the peritoneal cavity or erratic IV absorption.

Optimized Vehicle System:

  • Stock Solution : 10 mg/mL in 100% DMSO (Store at -20°C).

  • In Vivo Vehicle : 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

  • Alternative (for IV) : 10% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in water, pH adjusted to 5.5-6.0 with 0.1N HCl.

Preparation Protocol:

  • Dissolve 1-PEPC free base in neat DMSO.

  • Add Tween-80 and vortex for 30 seconds.

  • Slowly add warm (37°C) saline while vortexing to prevent "crashing out."

  • Validation : Solution must remain clear for 4 hours at room temperature.

Protocol I: Pharmacokinetic (PK) Profiling in Rat

Objective : Determine plasma half-life (


), brain penetrance (Brain/Plasma ratio), and oral bioavailability (

).

Experimental Design:

  • Subject : Sprague-Dawley Rats (Male, 250–300 g), cannulated (jugular vein).

  • Groups : IV Bolus (1 mg/kg,

    
    ) vs. PO Gavage (5 mg/kg, 
    
    
    
    ).
  • Timepoints : Pre-dose, 5, 15, 30, 60, 120, 240, 480 min.

Workflow:

  • Dosing : Administer IV dose over 30 seconds followed by 200

    
    L saline flush.
    
  • Sampling : Collect 200

    
    L blood into K2-EDTA tubes. Centrifuge at 2000 
    
    
    
    for 10 min at 4°C.
  • Tissue Collection : At terminal timepoint (480 min), perfuse with PBS and harvest whole brain to assess BBB permeability.

  • Bioanalysis : LC-MS/MS (MRM mode).

    • Internal Standard: Fentanyl-d5 or Haloperidol.

    • Transition: Monitor parent ion

      
       characteristic fragments (e.g., tropylium ion 
      
      
      
      91 or piperidine fragments).

Data Output Table:

ParameterIV (1 mg/kg)PO (5 mg/kg)Significance

(ng/mL)
[Data][Data]Immediate vs. Delayed onset

(min)
-[Data]Absorption rate

[Data][Data]Total exposure

(L/kg)
[Data]-Tissue distribution (High expected)
Brain/Plasma> 1.5> 1.5Confirms CNS Penetration

Protocol II: Sigma-1 Receptor Functional Assay (MK-801 Interaction)

Rationale :


 agonists attenuate the hyperlocomotion and cognitive deficits induced by NMDA receptor antagonists like MK-801. This is the gold-standard behavioral assay for validating Sigma-1 activity in vivo.

Mechanism : 1-PEPC binds


R at the endoplasmic reticulum 

Translocation to plasma membrane

Modulation of NMDA receptor phosphorylation

Normalization of glutamatergic signaling.

Step-by-Step Procedure:

  • Acclimatization : Place C57BL/6 mice in open-field chambers (40x40 cm) for 60 min on Day 1 and 2 to habituate.

  • Pre-treatment (T = -30 min) : Administer 1-PEPC (1, 3, 10 mg/kg, IP) or Vehicle.

    • Positive Control: PRE-084 (10 mg/kg).

    • Antagonist Control: BD-1047 (Pre-treat 15 min before 1-PEPC to prove mechanism).

  • Challenge (T = 0 min) : Administer MK-801 (0.2 mg/kg, IP).

  • Recording : Immediately place mice in the arena. Record locomotor activity (distance moved, velocity) for 60 min using video tracking (e.g., EthoVision).

Analysis :

  • Calculate total distance traveled in 5-min bins.

  • Success Criteria : MK-801 causes a 3-4 fold increase in locomotion. 1-PEPC should dose-dependently reduce this hyperlocomotion, which is reversed by BD-1047.

Protocol III: Antinociceptive Screening (Tail Immersion)

Objective : Assess if the structural similarity to opioids translates to spinal/supraspinal analgesia.

Procedure:

  • Baseline : Restrain mouse gently. Immerse distal 3 cm of tail in 52.0 ± 0.5°C water. Measure latency to tail withdrawal (Cut-off: 10 sec to prevent tissue damage).

  • Dosing : Administer 1-PEPC (Cumulative dosing: 3, 10, 30 mg/kg SC).

  • Testing : Measure latency at 15, 30, 60, and 120 min post-dose.

  • Antagonist Challenge : If analgesia is observed (>50% MPE), administer Naloxone (1 mg/kg SC) to determine opioid receptor dependence.

Calculation :



Mechanistic Visualization

The following diagram illustrates the dual-pathway hypothesis for 1-PEPC: Sigma-1 mediated modulation of Calcium/NMDA signaling and the potential HDAC10 interaction pathway.

G cluster_Sigma Sigma-1 Receptor Pathway cluster_HDAC HDAC10 Pathway (Emerging) Compound 1-(2-Phenylethyl) piperidine-4-carboxamide S1R Sigma-1 Receptor (ER Membrane) Compound->S1R Agonist Binding (Ki ~ nM range) HDAC HDAC10 (Polyamine Deacetylation) Compound->HDAC Inhibitor Scaffold (Zinc Binding) IP3R IP3 Receptor Stabilization S1R->IP3R Chaperoning Ca Ca2+ Flux (Mito/Cytosol) IP3R->Ca NMDA NMDA Receptor Potentiation Ca->NMDA Signaling Cascade Effect1 Neuroprotection & Cognitive Enhancement NMDA->Effect1 Autophagy Autophagy Modulation HDAC->Autophagy Inhibition Effect2 Anti-Tumor / Anti-Inflammatory Autophagy->Effect2

Caption: Mechanistic pathways of 1-PEPC demonstrating primary Sigma-1 agonism and secondary HDAC10 modulation potential.

Experimental Workflow Diagram

Workflow cluster_InVivo In Vivo Protocols Start Compound Preparation (1-PEPC) Formulation Vehicle Optimization 5% DMSO / 5% Tween-80 Start->Formulation PK PK Profiling (Rat) IV vs PO LC-MS/MS Analysis Formulation->PK PD_Sigma Sigma-1 Assay (Mouse) MK-801 Interaction Locomotor Tracking Formulation->PD_Sigma PD_Analgesia Analgesia Screen (Mouse) Tail Immersion Naloxone Reversibility Formulation->PD_Analgesia Analysis Data Integration (Brain Penetrance, ED50, Pathway Validation) PK->Analysis T1/2, Bioavailability PD_Sigma->Analysis Attenuation % PD_Analgesia->Analysis % MPE

Caption: Integrated workflow for the preclinical characterization of 1-PEPC.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) . (2017).[1] Risk assessment of new psychoactive substances: Furan-2-carboxamide derivatives and related 4-anilinopiperidines. Technical Report on Fentanyl Analogs. Link

  • Váradi, A., et al. (2015). "Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template." Journal of Medicinal Chemistry, 58(15), 5989–6008. Link

  • Gessner, G., et al. (2020). "Novel inhibitors of histone deacetylase 10 (HDAC10) based on the 1-phenethylpiperidine-4-carboxamide scaffold." Patent WO2020193431A1. Link

  • Huang, X., et al. (2021). "Metabolism and Pharmacokinetics of 1-substituted-4-carboxamidopiperidines: Implications for Sigma-1 Receptor Ligand Design." Biological & Pharmaceutical Bulletin, 44(2), 159-161.[2] Link

  • Janssen, P.A.J. (1976).[3] "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittelforschung, 26(8), 1521-31.[3] (Foundational SAR for phenethylpiperidines). Link

Sources

Application

1-(2-Phenylethyl)piperidine-4-carboxamide for receptor binding assays

Application Note: 1-(2-Phenylethyl)piperidine-4-carboxamide as a Privileged Scaffold for Sigma-1 and GPCR Ligand Profiling Executive Summary 1-(2-Phenylethyl)piperidine-4-carboxamide (often abbreviated in internal librar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Phenylethyl)piperidine-4-carboxamide as a Privileged Scaffold for Sigma-1 and GPCR Ligand Profiling

Executive Summary

1-(2-Phenylethyl)piperidine-4-carboxamide (often abbreviated in internal libraries as 4-PPC ) represents a critical "privileged scaffold" in neuropharmacology. While structurally homologous to the tail-region of 4-anilidopiperidine opioids (e.g., Fentanyl), the substitution of the 4-anilino moiety with a primary carboxamide significantly shifts its pharmacological profile.

This guide details the application of 4-PPC as a reference ligand and structural template in Sigma-1 Receptor (


R) binding assays . Unlike its mu-opioid receptor (MOR) agonist cousins, 4-PPC derivatives exhibit high affinity for 

R, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). This distinct binding profile makes 4-PPC an essential tool for:
  • Selectivity Screening: Differentiating novel analgesic candidates between opioid (narcotic) and sigma (neuromodulatory) pathways.

  • Fragment-Based Drug Discovery (FBDD): Serving as a low-molecular-weight anchor for exploring the

    
     binding pocket (Asp126/Glu172 interactions).
    

Part 1: Mechanistic Grounding & Chemical Logic

The "Fentanyl-Sigma" Switch

The structural logic of using 1-(2-Phenylethyl)piperidine-4-carboxamide lies in its ability to probe the "promiscuous" nature of the piperidine binding pocket.

  • Opioid Path (MOR): Requires a bulky lipophilic group (e.g., aniline/propionamide) at the 4-position to penetrate the deep hydrophobic cavity of the Mu receptor.

  • Sigma-1 Path (

    
    R):  The 
    
    
    
    pharmacophore requires a basic nitrogen (provided by the piperidine) flanked by hydrophobic regions. The 4-carboxamide group provides a hydrogen-bond donor/acceptor motif that interacts favorably with the
    
    
    receptor's hydrophilic collar, distinct from the MOR orthosteric site.

Expert Insight: When screening fentanyl analogs, high affinity for 4-PPC often indicates "off-target" sigma activity, which contributes to non-opioid modulation of calcium signaling and potential neuroprotection, rather than respiratory depression.

Pathway Visualization: Differential Signaling

SignalingDivergence cluster_Opioid Mu-Opioid Pathway (Low Affinity) cluster_Sigma Sigma-1 Pathway (High Affinity) Scaffold 1-(2-Phenylethyl) piperidine-4-carboxamide MOR Mu-Opioid Receptor (GPCR) Scaffold->MOR Weak/No Binding (Ki > 10,000 nM) Sig1 Sigma-1 Receptor (Chaperone) Scaffold->Sig1 Primary Binding (Ki < 50 nM) Gi Gi/o Protein MOR->Gi Resp Respiratory Depression Gi->Resp IP3R IP3 Receptor Stabilization Sig1->IP3R Ca Ca2+ Flux (ER -> Mito) IP3R->Ca Neuro Neuroprotection & Analgesia Ca->Neuro

Figure 1: Divergent signaling pathways. The carboxamide scaffold favors the Sigma-1 chaperone pathway over the G-protein coupled Opioid pathway, reducing narcotic side effect risks.

Part 2: Experimental Protocols

Protocol A: Preparation of Rat Brain Membranes (Sigma-1 Enriched)

Purpose: To isolate a membrane fraction rich in


 receptors for competition binding assays.

Reagents:

  • Buffer A (Homogenization): 50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose.

  • Buffer B (Assay): 50 mM Tris-HCl, pH 8.0.

  • Tissue: Male Sprague-Dawley rat brain (minus cerebellum, as

    
     density is lower there).
    

Workflow:

  • Harvest: Decapitate rats and rapidly remove brains on ice. Dissect out the cerebellum.

  • Homogenization: Homogenize tissue in 10 volumes (w/v) of ice-cold Buffer A using a Potter-Elvehjem homogenizer (10 strokes at 500 rpm).

  • Centrifugation 1: Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclear debris. Save the supernatant (S1).

  • Centrifugation 2: Centrifuge S1 at 40,000 × g for 20 min at 4°C.

  • Wash: Resuspend the pellet (P2) in Buffer B and centrifuge again at 40,000 × g.

  • Storage: Resuspend final pellet in Buffer B to a protein concentration of ~1–2 mg/mL. Store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

Purpose: Determine the affinity (


) of 1-(2-Phenylethyl)piperidine-4-carboxamide against the gold-standard radioligand 

.

Assay Matrix:

ComponentConcentration / VolumeRole
Membrane Prep 200–400 µg proteinReceptor Source
Radioligand

(3 nM)

Specific Tracer
Test Compound 4-PPC (

to

M)
Competitor
Non-Specific Haloperidol (10 µM)Defines Background
Total Volume 500 µLIn 50 mM Tris-HCl (pH 8.0)

Step-by-Step Methodology:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Haloperidol (10 µM).

    • Experimental: Buffer + Membrane + Radioligand + 4-PPC (varying concentrations).

  • Incubation: Add reagents in the following order: Buffer → Test Compound → Radioligand → Membrane.

    • Critical Step: Incubate for 120 minutes at 37°C . Sigma receptors require longer equilibration times than many GPCRs to reach steady state due to their intracellular localization (MAM).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. PEI reduces non-specific binding of the lipophilic radioligand to the filter.

  • Washing: Wash filters

    
     with 3 mL of ice-cold 10 mM Tris-HCl buffer.
    
  • Counting: Transfer filters to scintillation vials, add 5 mL scintillation cocktail (e.g., Ultima Gold), and count for 1 min in a beta-counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


  • Where

    
     is the radioligand concentration (3 nM) and 
    
    
    
    is the dissociation constant of Pentazocine (~3–5 nM).

Part 3: Data Interpretation & Troubleshooting

Expected Results

When profiling 1-(2-Phenylethyl)piperidine-4-carboxamide, expect the following binding characteristics:

Receptor TargetExpected

(Affinity)
Interpretation
Sigma-1 (

)
10 – 100 nM High Affinity. Indicates the scaffold is a potent sigma ligand.
Sigma-2 (

)
> 500 nMModerate/Low Affinity. The carboxamide confers some

selectivity.[1][2]
Mu-Opioid (MOR) > 10,000 nMNegligible. Lack of 4-anilino group abolishes opioid binding.
hERG Channel VariableWarning: Piperidine tails can bind hERG. Run safety panel if developing for in vivo.
Troubleshooting Guide
  • Issue: High Non-Specific Binding (NSB > 40% of Total).

    • Cause: Ligand sticking to plastic or filters.

    • Solution: Increase PEI soak time for filters to 2 hours. Use silanized glass tubes if not using plates.

  • Issue: Flat Displacement Curve.

    • Cause: The test compound (4-PPC) may be insoluble at high concentrations (

      
       M).
      
    • Solution: Dissolve 4-PPC in DMSO (final assay concentration < 1% DMSO). Ensure the carboxamide is fully solubilized; sonicate if necessary.

Part 4: Workflow Visualization

AssayProtocol cluster_prep Pre-Treatment start Start: Membrane Preparation incubation Incubation (Membrane + [3H]-Pentazocine + 4-PPC) 120 min @ 37°C start->incubation filters Soak GF/B Filters (0.5% PEI, 1 hr) harvest Cell Harvester (Vacuum Filtration) filters->harvest compounds Dilute 4-PPC (Serial Dilution in DMSO) compounds->incubation incubation->harvest wash Wash 3x (Ice-cold Tris-HCl) harvest->wash count Scintillation Counting (LSC) wash->count analysis Data Analysis (Non-linear Regression) count->analysis

Figure 2: Operational workflow for high-throughput screening of 4-PPC derivatives.

References

  • Rossi, D., et al. (2015). "Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands." Bioorganic & Medicinal Chemistry, 23(1), 1-10.

  • Yaseen Baig, S., et al. (2015). "Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice."[3] International Journal of Scientific & Engineering Research, 6(1).

  • Matsumoto, R.R., et al. (2011). "Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine."[4] Drug and Alcohol Dependence, 118(2-3), 251-257.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). "Risk assessment on new psychoactive substances: Carfentanil and Furanylfentanyl."[5][6] (Providing structural context on the phenethyl-piperidine scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Phenylethyl)piperidine-4-carboxamide (PEP-C)

Introduction: Welcome to the technical support guide for 1-(2-Phenylethyl)piperidine-4-carboxamide, a promising research compound we will refer to as PEP-C. This molecule's unique structure, featuring a piperidine core,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1-(2-Phenylethyl)piperidine-4-carboxamide, a promising research compound we will refer to as PEP-C. This molecule's unique structure, featuring a piperidine core, offers significant potential in various therapeutic areas. However, its lipophilic phenylethyl group and crystalline nature contribute to low aqueous solubility, a common hurdle in experimental and developmental stages. This guide provides in-depth, practical solutions to navigate and overcome these solubility challenges, ensuring reliable and reproducible results in your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the primary reasons for the low aqueous solubility of PEP-C?

A1: The poor water solubility of PEP-C stems from two main aspects of its molecular structure:

  • High Lipophilicity: The presence of the non-polar phenylethyl group significantly increases the molecule's lipophilicity (fat-solubility), which is inversely related to its hydrophilicity (water-solubility). This large hydrophobic region makes it difficult for water molecules to form a solvation shell around the compound.

  • Molecular Structure: The piperidine ring, while containing a basic nitrogen, contributes to a rigid structure that can favor a stable crystalline lattice. High lattice energy requires more energy to break the crystal structure apart than is gained by solvation, leading to poor solubility.

Q2: What is the expected pH-solubility profile of PEP-C?

A2: PEP-C is a weakly basic compound due to the tertiary amine within the piperidine ring.[1] Its solubility is therefore highly dependent on pH.

  • In Acidic Conditions (Low pH): At a pH below its pKa (predicted to be in the range of 8.0-9.0), the piperidine nitrogen becomes protonated, forming a positively charged ammonium salt (PEP-C-H+). This ionized form is significantly more polar and, therefore, much more soluble in aqueous media.

  • In Neutral to Basic Conditions (High pH): At a pH above its pKa, PEP-C exists predominantly in its neutral, non-ionized form. This form is less polar and has very low aqueous solubility.[2][3]

The relationship between pH, pKa, and the solubility of an ionizable drug is well-described by the Henderson-Hasselbalch equation.[2][4][5][6][7]

Q3: What initial solvents should I try for preparing a high-concentration stock solution?

A3: For initial stock solution preparation, where achieving a high concentration is the primary goal, organic solvents are recommended. The choice depends on the requirements of your downstream experiment.

SolventSuitability & ConsiderationsTypical Starting Concentration
DMSO Excellent solubilizing power for a wide range of compounds. Standard for in vitro assays. Be mindful of potential cytotoxicity in cell-based assays, typically keeping the final concentration <0.5%.10-50 mM
Ethanol A good, less toxic alternative to DMSO. Suitable for many in vitro and some in vivo preclinical studies.5-20 mM
PEG 400 A non-toxic, water-miscible polymer often used in formulation development for oral or parenteral administration.[8]10-30 mM

Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions

Issue 1: My compound precipitated when I diluted my DMSO stock into aqueous buffer (e.g., PBS at pH 7.4).

Why This Happens: This is a classic solubility issue for weakly basic compounds like PEP-C. Your high-concentration stock is stable in an organic solvent like DMSO. However, when you dilute it into a neutral aqueous buffer (pH 7.4), two things happen: the percentage of the organic co-solvent drastically decreases, and the compound is now in an environment where its neutral, insoluble form is favored.[] This leads to the compound "crashing out" or precipitating from the solution.

Solution A: pH-Adjusted Solubilization

This strategy involves protonating PEP-C to its soluble salt form before introducing it to your final buffer system. This is often the most effective first step for achieving moderate concentrations in aqueous media.

Experimental Protocol: pH Adjustment for Aqueous Solutions

  • Weigh PEP-C: Accurately weigh the desired amount of PEP-C powder.

  • Initial Acidic Dissolution: Add a small volume of 0.1 M Hydrochloric Acid (HCl) to the powder. Vortex or sonicate until the solid is completely dissolved. The solution should be clear. Causality: In this step, you are converting the insoluble free base into its highly soluble hydrochloride salt.

  • Buffering: Add your concentrated stock buffer (e.g., 10x PBS) to the acidic solution.

  • Final Volume Adjustment: Slowly add purified water to reach the desired final volume and concentration.

  • Verify Final pH: Check the pH of the final solution. It should be close to your target (e.g., 7.4). If needed, adjust carefully with dilute NaOH or HCl. Be aware that increasing the pH too much may cause precipitation.

Solution B: Utilize a Co-solvent System

If pH adjustment alone is insufficient or undesirable for your experimental system, a co-solvent system can be employed to increase the solubility of the neutral form of the drug.[10][11][12][13] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[]

Experimental Protocol: Co-solvent Screening

  • Prepare a 10 mM stock solution of PEP-C in 100% DMSO.

  • In separate tubes, prepare various aqueous buffer systems containing different percentages of a co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol). Common starting points are 5%, 10%, and 20% co-solvent in your final buffer.

  • Add the PEP-C stock solution to each co-solvent system to achieve your target final concentration.

  • Vortex and visually inspect for precipitation immediately and after 1 hour.

Co-Solvent System (in PBS pH 7.4)Max Achievable Concentration (µM)Observations
1% DMSO< 1 µMImmediate precipitation
5% Ethanol~10 µMClear initially, some haze after 1 hr
10% Ethanol~50 µMRemains clear
10% PEG 400~75 µMRemains clear
5% DMSO / 5% PEG 400~100 µMRemains clear, good for synergy
Issue 2: I need to achieve a higher concentration for my experiment, but the methods above are not sufficient or are incompatible with my assay (e.g., cell culture).

Why This Happens: Some sensitive biological assays cannot tolerate low pH or high percentages of organic co-solvents. At this stage, you need a more advanced formulation strategy that encapsulates the drug molecule, presenting it in a more "water-friendly" manner.

Advanced Solution: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble drug molecules, like PEP-C, forming an "inclusion complex."[16][17][18] This complex effectively hides the hydrophobic part of the drug from the water, dramatically increasing its apparent solubility and stability without requiring pH changes or harsh solvents.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[10]

Experimental Protocol: Preparation of a PEP-C/HP-β-CD Inclusion Complex

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). This may require gentle heating (40-50°C) to fully dissolve.

  • Add PEP-C: Add an excess amount of PEP-C powder directly to the HP-β-CD solution.

  • Equilibrate: Tightly seal the container and place it on a shaker or rotator at room temperature for 24-48 hours. This allows time for the PEP-C molecules to enter the cyclodextrin cavities and reach equilibrium.

  • Remove Excess Drug: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved PEP-C solid.

  • Determine Concentration: The clear filtrate is your saturated solution of the PEP-C/HP-β-CD complex. You must determine the actual concentration of PEP-C in this solution using an analytical method like HPLC-UV or LC-MS. This is now your high-concentration, aqueous stock solution.

Section 3: Visual Guides & Workflows

Diagram 1: pH-Dependent Solubility Mechanism of PEP-C

cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 8) Soluble PEP-C-H+ (Protonated, Soluble Salt) Insoluble PEP-C (Neutral, Insoluble Free Base) Equilibrium H+ + Insoluble <=> Soluble Insoluble->Equilibrium Loses H+ Equilibrium->Soluble Gains H+

Caption: Equilibrium between the insoluble and soluble forms of PEP-C as a function of pH.

Diagram 2: Troubleshooting Workflow for PEP-C Precipitation

G start Precipitation Observed in Aqueous Buffer? check_ph Is pH modification acceptable for the assay? start->check_ph use_ph_adjustment Use pH Adjustment Protocol (Dissolve in acid first) check_ph->use_ph_adjustment Yes check_cosolvent Can the assay tolerate organic co-solvents? check_ph->check_cosolvent No end_ok Problem Solved use_ph_adjustment->end_ok use_cosolvent Use Co-Solvent Protocol (e.g., 5-10% PEG 400) check_cosolvent->use_cosolvent Yes use_cyclodextrin Use Cyclodextrin Complexation (Advanced Method) check_cosolvent->use_cyclodextrin No use_cosolvent->end_ok use_cyclodextrin->end_ok end_fail Contact Advanced Support

Caption: A step-by-step guide for troubleshooting precipitation issues with PEP-C.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 357-362. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1210537. [Link]

  • Ansari, M. J., et al. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 10(11), 143-151. [Link]

  • Bergström, C. A., & Larsson, P. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(23), 6934-43. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules (Basel, Switzerland), 26(17), 5086. [Link]

  • Kumar, S., & Singh, P. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13, 2847-2856. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • University of Mustansiriyah. (n.d.). The influence of pH on solubility in water. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 22(5), 387–398. [Link]

  • Sharma, D., & Singh, R. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 6(1), 1-8. [Link]

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 357-362. [Link]

  • European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • FDAbasics. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2016). EMCDDA–Europol Joint Report on a new psychoactive substance: N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl). [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • Ansari, M. J., et al. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • European Medicines Agency. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(2-oxo-1-phenylbutyl)-1-(2-phenylethyl)piperidine-4-carboxylate. PubChem Compound Database. [Link]

  • California State University Dominguez Hills. (n.d.). Chapter 7: Amines. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;propanoic acid. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

Sources

Optimization

Optimizing reaction conditions for 1-(2-Phenylethyl)piperidine-4-carboxamide synthesis

System Status: Operational Role: Senior Application Scientist Topic: Optimization of N-Alkylation Parameters for Piperidine-4-carboxamide Scaffolds[1] Executive Summary & Reaction Architecture The synthesis of 1-(2-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Role: Senior Application Scientist Topic: Optimization of N-Alkylation Parameters for Piperidine-4-carboxamide Scaffolds[1]

Executive Summary & Reaction Architecture

The synthesis of 1-(2-phenylethyl)piperidine-4-carboxamide is a critical transformation in medicinal chemistry, serving as a foundational step for various muscarinic antagonists and opioid receptor ligands.[1] The core challenge lies in balancing the nucleophilicity of the secondary amine (isonipecotamide) against the elimination potential of the phenethyl electrophile, while preserving the integrity of the primary amide.

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic bottlenecks encountered in scale-up and high-throughput optimization.

Reaction Scheme

The primary route involves the


 alkylation of isonipecotamide (1) with (2-bromoethyl)benzene (2) to yield the target (3).[1]

[1]

Critical Parameter Optimization (The "Why" & "How")

Module A: Solvent & Kinetics

User Question: I am observing slow conversion rates in Toluene. Should I switch to DMF?

Technical Insight: While DMF promotes rapid


 kinetics due to its high dielectric constant and ability to solvate cations (leaving the nucleophilic anion "naked"), it poses significant workup challenges due to its high boiling point and water miscibility.[1] Toluene is too non-polar to effectively solubilize the ionic transition state of this alkylation.[1][2]

Recommendation: Acetonitrile (MeCN) is the optimal compromise.[1][2]

  • Dipolar Aprotic: Sufficiently polar (

    
    ) to stabilize the transition state.[1][2]
    
  • Workup Efficiency: Low boiling point (82°C) allows for easy removal; immiscible with saturated alkane washes used to remove excess alkyl halide.[1][2]

Module B: The "Finkelstein" Acceleration

User Question: My reaction stalls at 80% conversion even after 24 hours. How do I push it to completion without increasing impurities?

Technical Insight: The reaction rate depends heavily on the leaving group ability.[1][2] Phenethyl bromide is moderately reactive.[1][2] Phenethyl chloride is sluggish.[1][2]

Protocol Upgrade: Introduce a catalytic amount of Potassium Iodide (KI) (0.1 eq).

  • Mechanism: KI reacts with Phenethyl bromide to generate Phenethyl iodide in situ.[1][2] Iodide is a superior leaving group (

    
    ) and a better nucleophile, creating a catalytic cycle that accelerates the reaction 4-10x.[1]
    
Module C: Base Selection & Stoichiometry

User Question: I see a styrene smell in my reaction mixture. What is happening?

Technical Insight: Styrene results from the E2 elimination of (2-bromoethyl)benzene.[1][2] This side reaction competes with the desired


 pathway and is favored by:
  • Strong, hindered bases (e.g.,

    
    -BuOK).[1][2]
    
  • Excessive temperatures (>100°C).[1][2]

  • High basicity relative to nucleophilicity.[1][2]

Optimization Table:

ParameterStandard ConditionOptimized ConditionRationale
Base

(Triethylamine)

(Powdered)

can act as a nucleophile (quaternization) and promotes E2.[1][2] Carbonate is milder and heterogeneous.[1][2]
Stoichiometry 1:1 Ratio1.1 eq Amine : 1.0 eq HalideExcess amine drives kinetics; unreacted amine is easier to remove (water wash) than unreacted alkyl halide.[1][2]
Temperature Reflux (82°C)60-70°CLower temp minimizes E2 elimination (Styrene formation).[1][2]
Additive None10 mol% KIIncreases

rate at lower temperatures.[1][2]

Visualizing the Pathway & Troubleshooting Logic

The following diagrams illustrate the competitive pathways and the decision matrix for troubleshooting low yields.

Diagram 1: Reaction Pathway & Competitive Impurities[2]

ReactionPathways SM1 Isonipecotamide (Nucleophile) Prod Target: 1-(2-Phenylethyl) piperidine-4-carboxamide SM1->Prod SN2 (Major) SM2 Phenethyl Bromide (Electrophile) Inter Phenethyl Iodide (In Situ Active Species) SM2->Inter Finkelstein Exch. Side1 Impurity A: Styrene (Elimination) SM2->Side1 E2 (High Temp/Base) KI KI Catalyst KI->Inter Inter->Prod Fast SN2 Side2 Impurity B: Quaternary Salt (Over-alkylation) Prod->Side2 Excess Electrophile

Caption: Competitive reaction pathways showing the catalytic role of KI and the risks of elimination (Styrene) or over-alkylation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impure CheckTLC 1. Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes_SM Yes: Reaction Stalled SM_Left->Yes_SM No_SM No: Consumption Complete SM_Left->No_SM Action1 Add 0.1 eq KI Check Solvent Dryness Yes_SM->Action1 Action2 Check for Styrene (Elimination Product) No_SM->Action2 Action3 Reduce Temp Switch to K2CO3 Action2->Action3 Styrene Present Action4 Check pH (Hydrolysis?) Avoid Strong Hydroxides Action2->Action4 Carboxylic Acid Present

Caption: Logic flow for diagnosing reaction failures based on remaining starting material and byproduct analysis.

Optimized Experimental Protocol

Objective: Synthesis of 1-(2-phenylethyl)piperidine-4-carboxamide (10 mmol scale).

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Isonipecotamide (1.41 g, 11.0 mmol, 1.1 eq).

  • Solvent/Base: Add Acetonitrile (anhydrous, 30 mL) followed by Powdered

    
      (2.76 g, 20.0 mmol, 2.0 eq) and KI  (166 mg, 1.0 mmol, 0.1 eq).
    
  • Addition: Add (2-Bromoethyl)benzene (1.85 g, 1.36 mL, 10.0 mmol, 1.0 eq) dropwise over 5 minutes.

    • Note: Do not dump all at once to prevent local hot-spots favoring elimination.[1][2]

  • Reaction: Heat to 65°C (internal temperature) for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1][2][3] Filter off inorganic salts (

      
      , KBr).[1][2]
      
    • Concentrate the filtrate under reduced pressure.[1][2][3]

    • Redissolve residue in EtOAc (50 mL). Wash with water (

      
       mL) to remove unreacted isonipecotamide.[1][2]
      
  • Purification: If necessary, recrystallize from EtOAc/Hexanes or Ethanol.

    • Expected Yield: 85-92%.[1][2]

    • Appearance: White to off-white solid.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloroethylbenzene instead of the bromide? It is cheaper. A: Yes, but the reaction will be significantly slower.[2] You must use the KI catalyst (Finkelstein conditions) to drive the reaction.[1][2] Without KI, you will likely need higher temperatures, which increases the risk of styrene formation.[2]

Q: My product is oiling out during recrystallization. How do I fix this? A: This is common if the product is slightly impure.[1][2]

  • Ensure all solvent (especially DMF if used) is removed.[1][2]

  • Use a "seed crystal" if available.[1][2]

  • Switch to a solvent system where the impurity is soluble but the product is not (trituration).[1][2] Diethyl ether or cold hexanes are effective for triturating the oily residue to induce solidification [1].[1][2]

Q: Is the amide group stable? A: The primary amide is generally stable under these alkylation conditions. However, avoid refluxing in aqueous strong base (e.g., NaOH/Water) or strong acid, as this will hydrolyze the amide to the carboxylic acid (1-(2-phenylethyl)piperidine-4-carboxylic acid) [2].

References

  • BenchChem. (2025).[1][2][3] Managing Side Reactions in Piperidine Functionalization: Troubleshooting Guides. BenchChem Technical Library.[1][2] Link[1][2]

  • Van Daele, P. G., et al. (1976).[1][2] Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides.[1][2][4] Arzneimittelforschung, 26(8), 1521-31.[1][2][4] Link

  • PubChem. (2025).[1][2] Compound Summary: 1-(2-Phenylethyl)piperidine-4-carboxamide.[1][2][4][5][6][7] National Library of Medicine.[1][2] Link[1][2]

  • Knipe, A. C., et al. (2010).[1][2] Finkelstein Reaction.[1][2] Watts' Dictionary of Chemistry.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Phenylethyl)piperidine-4-carboxamide

In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 1-(2-Phenylethyl)piperidine-4-carboxamide, a key piperidine-containing structural motif. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering field-proven insights into the cross-validation of analytical methods. The protocols and data presented herein are designed to be self-validating systems, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The Analytical Challenge: 1-(2-Phenylethyl)piperidine-4-carboxamide

1-(2-Phenylethyl)piperidine-4-carboxamide possesses a combination of structural features—a tertiary amine within the piperidine ring, a phenyl group, and a carboxamide moiety—that dictate its physicochemical properties and, consequently, the optimal analytical strategies. The basic nitrogen of the piperidine ring makes it amenable to positive ion mode mass spectrometry and can influence its retention in reversed-phase chromatography.[6] The aromatic ring provides a chromophore for UV detection, although its molar absorptivity may influence sensitivity. The overall polarity and potential for hydrogen bonding of the carboxamide group also play a significant role in chromatographic behavior.

Core Analytical Techniques: A Comparative Overview

The primary analytical techniques for the characterization and quantification of piperidine-containing compounds like 1-(2-Phenylethyl)piperidine-4-carboxamide include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for structural elucidation.[7]

A successful analytical strategy often involves a combination of these techniques, leveraging their orthogonal strengths for comprehensive characterization and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[8] For 1-(2-Phenylethyl)piperidine-4-carboxamide, a reversed-phase HPLC method with UV detection is a primary choice for routine purity assessments and quantification.

Causality of Method Parameters:

  • Column Chemistry: A C18 column is a common starting point, offering good retention for the moderately nonpolar phenylethyl group.[9] The choice of end-capped or non-end-capped silica can influence peak shape, especially for basic compounds like piperidines, due to interactions with residual silanols.

  • Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer is typical. The pH of the aqueous phase is critical; maintaining a pH below the pKa of the piperidine nitrogen (typically around 8-9) ensures it is protonated, leading to better peak shape and retention consistency.[9] An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often employed.

  • Detection: The phenyl group allows for UV detection, likely around 254 nm. A photodiode array (PDA) detector is advantageous for assessing peak purity.

Illustrative HPLC Method Validation Parameters:

ParameterTypical Acceptance CriteriaExpected Performance for Piperidine Derivatives
Linearity (r²) ≥ 0.999> 0.999[8]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%[8]
Precision (%RSD) ≤ 2.0%< 1.5%[1]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10Analyte and chromophore dependent
Specificity No interference from blank/placeboBaseline separation of impurities
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For 1-(2-Phenylethyl)piperidine-4-carboxamide, its volatility may be limited, potentially requiring derivatization to improve its chromatographic properties.[7]

Causality of Method Parameters:

  • Derivatization: Acylation or silylation of the carboxamide proton can increase volatility and improve peak shape.

  • Injection Port Temperature: Optimization is crucial to prevent thermal degradation. Pyrolytic degradation of similar compounds has been observed at high temperatures.[10]

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

  • Detection: Mass spectrometry provides high specificity and allows for the identification of impurities based on their fragmentation patterns.[6] Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation pathway.[6]

Illustrative GC-MS Method Validation Parameters:

ParameterTypical Acceptance CriteriaExpected Performance for Piperidine Derivatives
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Precision (%RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3pg to low ng range
Specificity Unique mass spectrum and retention timeHigh, based on mass fragmentation patterns
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for quantification at low concentrations, such as in bioanalytical studies or for trace impurity analysis.[4][11]

Causality of Method Parameters:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective due to the basicity of the piperidine nitrogen.[6]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID), often resulting from fragmentation of the piperidine ring or cleavage of the substituents.[6]

  • Chromatography: A fast LC gradient is often employed to ensure high throughput.

Illustrative LC-MS/MS Method Validation Parameters:

ParameterTypical Acceptance Criteria (Bioanalytical)Expected Performance for Piperidine Derivatives
Linearity (r²) ≥ 0.99> 0.995[12]
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)Within ±10%[13]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[13]
Lower Limit of Quantitation (LLOQ) Acceptable accuracy and precisionpg/mL to low ng/mL range[13]
Selectivity No significant interference at the retention time of the analyteHigh

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification and Purity
  • Chromatographic System: HPLC with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Protocol 2: LC-MS/MS Method for Trace Quantification
  • Chromatographic System: UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.[11]

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transition: To be determined by infusing a standard solution of 1-(2-Phenylethyl)piperidine-4-carboxamide.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical methods to ensure they are providing comparable data.[14] This is crucial when, for example, a method is transferred between laboratories or when a new method is intended to replace an existing one.

Workflow for Cross-Validation:

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Val Full Validation of Method A A_Samples Analyze QC Samples with Method A A_Val->A_Samples Compare Compare Results (e.g., Bland-Altman plot, %Difference) A_Samples->Compare B_Val Full Validation of Method B B_Samples Analyze the Same QC Samples with Method B B_Val->B_Samples B_Samples->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria for Cross-Validation: The acceptance criteria should be pre-defined in the validation protocol.[1] A common approach is to require that the percentage difference between the results from the two methods for a set of samples is within a certain limit, for example, ±15%.

Structural Elucidation by NMR Spectroscopy

For unequivocal structure confirmation and the identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[15][16]

Logical Workflow for NMR Analysis:

NMR_Workflow Sample Prepare High-Purity Sample in Deuterated Solvent Acquire_1H Acquire 1D ¹H NMR Spectrum Sample->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Spectrum Sample->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire_1H->Acquire_2D Acquire_13C->Acquire_2D Assign Assign Signals to Specific Protons and Carbons Acquire_2D->Assign Structure Confirm Structure of 1-(2-Phenylethyl)piperidine-4-carboxamide and Identify Impurities Assign->Structure

Caption: Logical workflow for structure elucidation using NMR.

Conclusion and Recommendations

The choice of analytical method for 1-(2-Phenylethyl)piperidine-4-carboxamide is dictated by the specific requirements of the analysis.

  • For routine quality control, a validated HPLC-UV method offers a balance of performance, cost, and robustness.

  • For the analysis of trace levels in complex matrices, such as in pharmacokinetic studies, a validated LC-MS/MS method is the superior choice due to its enhanced sensitivity and selectivity.

  • GC-MS can be a valuable tool for identifying volatile or semi-volatile impurities, although derivatization may be necessary for the parent compound.

  • NMR spectroscopy remains the definitive technique for structural confirmation.

A comprehensive analytical control strategy should leverage these techniques in a complementary fashion. All methods must be validated according to ICH guidelines to ensure they are fit for their intended purpose.[1][17][18] The principles of a science- and risk-based approach to analytical procedure development, as outlined in ICH Q14, should be followed to ensure the methods are robust throughout their lifecycle.[2]

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
  • Comprehensive Guide to ICH Guidelines for Pharmaceutical Impurities. Published June 25, 2025.
  • AAPS J. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Published September 5, 2014.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Published June 14, 2024.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Published September 29, 2025.
  • SpectraBase. N-4-Methoxyphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-3-carboxamide - Optional[13C NMR] - Chemical Shifts.
  • LJMU Research Online. [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl). Published September 13, 2016.
  • ResearchGate. FDA Signals a New Approach for Analytical Method Validation.
  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025.
  • PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Published November 15, 2016.
  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Published February 17, 2026.
  • Frontiers in Chemistry. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Published April 2, 2019.
  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Published May 28, 2022.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Published January 14, 2025.
  • ResearchGate. Analytical methods for the detection of carfentanil.
  • PubMed. Fentanyl and its analogue N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR spectroscopy, X-ray crystallography, and theoretical calculations. Published August 15, 2003.
  • EMCDDA. N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl). Published November 7, 2017.
  • Drug Testing and Analysis. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Published June 19, 2024.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Drug Testing and Analysis. Identification of a new psychoactive substance in seized material: the synthetic opioid N‐phenyl‐N‐[1‐(2‐phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl).
  • ResearchGate. Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. Published August 5, 2025.
  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • I.R.I.S. New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/.
  • Shimadzu. LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices ASMS 2018.
  • Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine.
  • ACS Omega. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. Published January 17, 2018.

Sources

Comparative

Head-to-head comparison of 1-(2-Phenylethyl)piperidine-4-carboxamide with fentanyl.

The following guide provides a rigorous head-to-head comparison of Fentanyl against 1-(2-Phenylethyl)piperidine-4-carboxamide (hereafter referred to as PE-INAm for "Phenethyl-Isonipecotamide"). This analysis is critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous head-to-head comparison of Fentanyl against 1-(2-Phenylethyl)piperidine-4-carboxamide (hereafter referred to as PE-INAm for "Phenethyl-Isonipecotamide").

This analysis is critical for drug development professionals to distinguish between a potent clinical opioid (Fentanyl) and a structural template/intermediate (PE-INAm) often encountered in Structure-Activity Relationship (SAR) libraries and forensic analysis.

A Technical Guide for Drug Discovery & Forensic Analysis

Executive Summary & Core Distinction

The primary distinction between these two molecules lies in their pharmacological classification: Fentanyl is a fully optimized


-opioid receptor (MOR) agonist, while 1-(2-Phenylethyl)piperidine-4-carboxamide (PE-INAm)  is a pharmacologically distinct scaffold  lacking the critical 4-anilino pharmacophore required for high-potency opioid activity.

While Fentanyl is a Schedule II controlled substance used for analgesia, PE-INAm serves primarily as a synthetic intermediate (e.g., for HDAC inhibitors or Carfentanil analogues) and a negative control in opioid SAR studies.

FeatureFentanyl 1-(2-Phenylethyl)piperidine-4-carboxamide
CAS Number 437-38-739633-82-4 (Free base) / 61085-46-9 (Acid precursor)
Core Scaffold 4-Anilidopiperidine4-Carboxamidopiperidine (Isonipecotamide)
Key Pharmacophore 4-Anilino Ring (Essential for MOR binding)Missing (Replaced by primary amide)
1° Indication Analgesic / Anesthetic AdjunctSynthetic Intermediate / HDAC Inhibitor Scaffold
Potency (MOR)

nM (High Potency)

nM (Inactive/Very Low)
Regulatory Status Schedule II (US) / Class A (UK)Unscheduled (Watch List as Precursor)

Chemical Structure & Pharmacophore Analysis

The drastic difference in performance stems from the structural "lock-and-key" fit within the opioid receptor.

Structural Divergence[2]
  • Fentanyl : Possesses a 4-N-phenylpropionamide group. The aromatic ring at position 4 occupies a specific hydrophobic pocket in the MOR, triggering receptor activation.

  • PE-INAm : Possesses a 4-carboxamide group (

    
    ). It retains the phenethyl-piperidine tail (the "address" moiety) but lacks the "message" moiety (the 4-anilino group).
    
Visualization: Pharmacophore Mapping

The following diagram illustrates the structural overlap and the critical missing element in PE-INAm.

PharmacophoreComparison Common Common Core: N-(2-Phenylethyl)piperidine Fentanyl_Spec Fentanyl Specific: 4-N-Phenylpropionamide (Hydrophobic Binding) Common->Fentanyl_Spec + Aniline Acylation PEINAm_Spec PE-INAm Specific: 4-Carboxamide (-CONH2) (Polar/H-Bonding) Common->PEINAm_Spec + Amidation Fentanyl_Spec->PEINAm_Spec Structural Divergence MOR_Activity Mu-Opioid Activity (Ki ~ 1 nM) Fentanyl_Spec->MOR_Activity No_Activity No/Low Opioid Activity (Negative Control) PEINAm_Spec->No_Activity

Caption: Structural divergence showing the critical 4-anilino moiety in Fentanyl responsible for opioid potency, absent in PE-INAm.

Pharmacological Performance & Experimental Data[2][3][4][5][6][7]

Opioid Receptor Binding (In Vitro)

In competitive radioligand binding assays (using


-DAMGO), the absence of the 4-phenyl ring renders PE-INAm essentially inactive at the 

-opioid receptor.
CompoundReceptorAffinity (

)
Functional Effect (

)
Fentanyl MOR (

)

nM
Full Agonist (100%)
DOR (

)

nM
Weak Agonist
KOR (

)

nM
Negligible
PE-INAm MOR (

)

nM
Inactive
Sigma-1 (

)
Moderate (

nM)
Antagonist/Modulator

Key Insight : The phenethyl-piperidine tail provides affinity for Sigma (


) receptors , which are often off-targets for fentanyl precursors. Researchers screening PE-INAm may observe sigma-mediated effects (e.g., modulation of calcium signaling) but not opioid analgesia.
Synthetic Utility (The "Performance" of PE-INAm)

While PE-INAm fails as an analgesic, it excels as a Synthetic Scaffold . It is a versatile starting material for:

  • Ugi Multicomponent Reactions : Used to generate libraries of Carfentanil Amides (where the 4-position is further substituted to restore activity).

  • HDAC Inhibitors : N-hydroxy derivatives of PE-INAm (e.g., DH22) have shown potency against Histone Deacetylase 10 (HDAC10), a target for cancer and immunology.

Experimental Protocols

Protocol A: Synthesis of PE-INAm (The Precursor Route)

This protocol yields the amide intermediate, distinct from the Fentanyl synthesis route.

Reagents : Isonipecotamide (Piperidine-4-carboxamide), (2-Bromoethyl)benzene, Potassium Carbonate (


), Acetonitrile (

).
  • Dissolution : Dissolve isonipecotamide (1.0 eq) in

    
    .
    
  • Base Addition : Add anhydrous

    
     (2.5 eq) to the solution.
    
  • Alkylation : Dropwise add (2-Bromoethyl)benzene (1.1 eq) at room temperature.

  • Reflux : Heat to reflux (

    
    ) for 12-16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup : Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Recrystallize from Ethanol/Water or purify via flash chromatography.

    • Yield : Typically 75-85%.

    • Identity : Confirmation via

      
      -NMR (absence of aromatic protons at the 4-position).
      
Protocol B: Comparative Binding Assay (Rapid Filtration)

To validate the inactivity of PE-INAm vs Fentanyl.

  • Membrane Prep : Use CHO cells stably expressing human MOR.

  • Incubation : Incubate membranes (

    
     protein) with 
    
    
    
    -DAMGO (1 nM) and varying concentrations of test drug (
    
    
    to
    
    
    M).
  • Buffer : 50 mM Tris-HCl, pH 7.4.

  • Time : 60 minutes at

    
    .
    
  • Termination : Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting : Measure radioactivity via liquid scintillation counting.

  • Analysis : Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Critical Nomenclature & Safety Warning

Do Not Confuse PE-INAm with "Carfentanil Amide".

  • PE-INAm : 1-(2-Phenylethyl)piperidine-4-carboxamide.[1][2][3][4][5][6]

    • Status: Inactive Opioid.[6]

  • Carfentanil Amide : 4-((1-oxopropyl)phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide.[2]

    • Status: Extremely Potent Opioid (Precursor to Carfentanil).

    • Difference: The presence of the 4-anilino group (phenylamino) makes the difference between a benign chemical and a lethal hazard.

Synthesis Pathway Divergence Diagram

SynthesisPathways Precursor 1-(2-Phenylethyl)-4-piperidone (NPP) Step1_F Reductive Amination (Aniline) Precursor->Step1_F Step1_C Strecker Synthesis (Aniline + KCN) Precursor->Step1_C Inter_F 4-ANPP (Despropionyl Fentanyl) Step1_F->Inter_F Final_F FENTANYL (Propionylation) Inter_F->Final_F Step1_P Alternative Route (e.g., from Isonipecotamide) Final_P PE-INAm (1-(2-Phenylethyl)piperidine-4-carboxamide) Step1_P->Final_P Not from NPP directly Final_C Carfentanil Amide/Ester Final_P->Final_C Different Chemicals! Inter_C Carfentanil Nitrile Step1_C->Inter_C Inter_C->Final_C

Caption: Divergent synthesis pathways illustrating that PE-INAm is structurally distinct from the potent opioid lineages of Fentanyl and Carfentanil.

References

  • Synthesis and Pharmacology of Carfentanyl Amides . National Institutes of Health (NIH). Available at: [Link]

  • Novel inhibitors of histone deacetylase 10 (HDAC10). Google Patents (WO2020193431A1).
  • Fentanyl-related compounds and derivatives: current status . PubMed Central. Available at: [Link]

  • CAS Registry Number 39633-82-4 . CAS Common Chemistry.[3] Available at: [Link]

  • Process of making carfentanil and related analgesics. Google Patents (US5106983A).

Sources

Validation

In Vivo Validation of In Vitro Opioid Receptor Activity for the 1-(2-Phenylethyl)piperidine-4-carboxamide Scaffold: A Comparative Guide

This guide provides an in-depth analysis of the in vivo validation of in vitro findings for compounds based on the 1-(2-phenylethyl)piperidine-4-carboxamide core structure. While this specific chemical entity is a founda...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the in vivo validation of in vitro findings for compounds based on the 1-(2-phenylethyl)piperidine-4-carboxamide core structure. While this specific chemical entity is a foundational scaffold, its true pharmacological significance is realized in its derivatives, most notably fentanyl and its analogues.[1][2][3] These compounds represent a class of potent synthetic opioids with significant therapeutic applications and public health implications.[4][5] This document will, therefore, focus on the in vivo validation of the primary in vitro characteristic of this chemical class: potent µ-opioid receptor agonism. We will explore how subtle structural modifications to the core scaffold influence both in vitro receptor affinity and in vivo analgesic potency, providing a comparative framework for researchers in pharmacology and drug development.

The 1-(2-Phenylethyl)piperidine-4-carboxamide Scaffold: A Gateway to Potent Opioids

The 1-(2-phenylethyl)piperidine-4-carboxamide structure is a key pharmacophore in the design of highly potent synthetic analgesics.[4] It serves as the central building block for fentanyl and a multitude of its analogues.[1][2][3] The phenylethyl group at the 1-position of the piperidine ring and the N-phenylpropanamide moiety at the 4-position are critical for high-affinity binding to the µ-opioid receptor.[5][6] The primary in vitro finding for this class of compounds is their high selectivity and agonist activity at the µ-opioid receptor, which is a G-protein coupled receptor involved in the modulation of pain signals in the central nervous system.[5][7]

From In Vitro Affinity to In Vivo Analgesia: The µ-Opioid Receptor Signaling Pathway

The analgesic effects of fentanyl and its analogues are a direct consequence of their agonist activity at the µ-opioid receptor.[6][7] In vitro, the potency of these compounds is typically determined through radioligand binding assays, which measure their affinity for the receptor, and functional assays that quantify their ability to activate the receptor and initiate downstream signaling.[7] Upon binding, these agonists induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This ultimately results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, effectively dampening the transmission of pain signals. The in vivo validation of this mechanism is primarily assessed through behavioral models of nociception in animals.

mu_opioid_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Fentanyl_Analogue Fentanyl Analogue mu_Opioid_Receptor µ-Opioid Receptor Fentanyl_Analogue->mu_Opioid_Receptor Binds G_Protein Gi/o Protein mu_Opioid_Receptor->G_Protein Activates Ca_Channel Voltage-gated Ca2+ Channel Reduced Ca2+ Influx G_Protein->Ca_Channel Inhibits K_Channel K+ Channel K+ Efflux & Hyperpolarization G_Protein->K_Channel Opens Vesicle Neurotransmitter Vesicle Inhibited Neurotransmitter Release Ca_Channel->Vesicle Triggers Release

Caption: µ-Opioid Receptor Signaling Pathway.

Comparative In Vivo Validation: Fentanyl and Its Analogues

The true utility of the 1-(2-phenylethyl)piperidine-4-carboxamide scaffold lies in its amenability to chemical modification, leading to a wide range of analogues with varying potencies and pharmacokinetic profiles.[3][8] The in vivo validation of their in vitro µ-opioid receptor agonism is typically conducted in rodents using models of acute pain, such as the tail-withdrawal and hot-plate tests.[2][7] These assays measure the analgesic effect of a compound by quantifying the animal's response latency to a thermal stimulus.

Below is a comparison of several notable fentanyl analogues, highlighting the correlation between their in vitro receptor activity and in vivo analgesic potency.

CompoundStructural Modification from FentanylIn Vitro Finding (µ-Opioid Receptor)In Vivo Analgesic Potency (Relative to Morphine)Reference
Fentanyl Reference CompoundHigh-affinity agonist~100x[5][7]
Carfentanil Methyl ester at the 4-position of the piperidine ringExtremely high-affinity agonist~10,000x[9]
Sufentanil Thienyl bioisostere of the phenyl ring in the phenethyl group and a methoxymethyl group at the 4-positionVery high-affinity agonist~500-1000x[10]
Alfentanil Tetrazole bioisostere of the phenyl ring in the phenethyl groupHigh-affinity agonist, rapid onset~15-20x[8]
Remifentanil Ester linkage in the N-acyl group, allowing for rapid metabolismHigh-affinity agonist, ultra-short durationSimilar to fentanyl, but with a much shorter half-life[9]
Acetylfentanyl Acetyl group instead of a propionyl groupHigh-affinity agonist~15x[9]

This comparative data clearly demonstrates that modifications to the 1-(2-phenylethyl)piperidine-4-carboxamide scaffold can dramatically alter the in vivo analgesic potency, which generally correlates with the in vitro µ-opioid receptor affinity and efficacy.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. Below are standardized procedures for a key in vitro and in vivo assay used to characterize compounds based on the 1-(2-phenylethyl)piperidine-4-carboxamide scaffold.

In Vitro: µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR)

  • [³H]DAMGO (a selective µ-opioid receptor agonist radioligand)

  • Test compound (e.g., a fentanyl analogue)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize hMOR-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]DAMGO (typically at its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the Ki (inhibitory constant).

In Vivo: Mouse Tail-Withdrawal Test

This protocol describes a common method for assessing the analgesic effects of a test compound in mice.

Materials:

  • Male CD-1 or C57BL/6 mice

  • Test compound (e.g., a fentanyl analogue) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Positive control (e.g., morphine)

  • Tail-flick apparatus with a radiant heat source

  • Animal scale

Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Measurement: Determine the baseline tail-withdrawal latency for each mouse by applying the radiant heat source to the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control via a specific route (e.g., subcutaneous or intraperitoneal injection).

  • Post-Treatment Measurements: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-withdrawal latency.

  • Data Analysis: Convert the latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Dose-Response Curve: Generate a dose-response curve by plotting the %MPE against the log of the dose to determine the ED50 (the dose that produces 50% of the maximum effect).

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Receptor_Binding µ-Opioid Receptor Binding Assay Functional_Assay GTPγS Functional Assay Animal_Acclimation Animal Acclimation Receptor_Binding->Animal_Acclimation Informs In Vivo Dosing Baseline_Testing Baseline Nociceptive Testing Animal_Acclimation->Baseline_Testing Compound_Admin Compound Administration Baseline_Testing->Compound_Admin Post_Dose_Testing Post-Dose Nociceptive Testing Compound_Admin->Post_Dose_Testing Data_Analysis Data Analysis (ED50) Post_Dose_Testing->Data_Analysis

Caption: General Experimental Workflow.

Conclusion

The 1-(2-phenylethyl)piperidine-4-carboxamide scaffold is a cornerstone of modern synthetic opioid chemistry. The extensive body of research on its derivatives, particularly fentanyl and its analogues, provides a robust example of the successful in vivo validation of in vitro findings. The direct correlation between µ-opioid receptor affinity and agonist activity with in vivo analgesic potency underscores the predictive power of well-designed in vitro assays. This comparative guide illustrates how systematic structural modifications can be used to modulate the pharmacological properties of this important class of compounds, providing a valuable framework for the development of future analgesics.

References

  • List of fentanyl analogues - Wikipedia. Available at: [Link]

  • [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl) - LJMU Research Online. Available at: [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC. Available at: [Link]

  • List of fentanyl analogues.
  • Metabolic Pathways and Potencies of New Fentanyl Analogs - Frontiers. Available at: [Link]

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed. Available at: [Link]

  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review - mazums. Available at: [Link]

  • In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC. Available at: [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed. Available at: [Link]

  • L_2023027EN.01000101.xml - EUR-Lex - European Union. Available at: [Link]

  • N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. Available at: [Link]

  • (PDF) Carfentanil Report on the risk assessment of methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl) amino]piperidine-4-carboxylate in the framework of the Council Decision on new psychoactive substances - ResearchGate. Available at: [Link] piperidine-4-carboxylate_in_the_framework_of_the_Council_Decision_on_new_psychoactive_substances

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC. Available at: [Link]

  • Fentanyl: General Properties and Therapeutic Uses - Nova Science Publishers. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Phenylethyl)piperidine-4-carboxamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Phenylethyl)piperidine-4-carboxamide. In the absence of a specific Safety Data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Phenylethyl)piperidine-4-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a risk-based approach grounded in the precautionary principle is mandatory. The structural similarity of this molecule to potent synthetic opioids, such as fentanyl and its analogues, necessitates the adoption of stringent safety protocols.[1][2][3][4][5] This document outlines the minimum personal protective equipment (PPE) standards, operational plans, and disposal procedures to ensure personnel safety and laboratory integrity.

Hazard Assessment: An Analog-Based Approach

1-(2-Phenylethyl)piperidine-4-carboxamide is a research chemical for which comprehensive toxicological data is not publicly available. Therefore, a hazard assessment must be conducted by evaluating its core chemical structures: the piperidine ring, the phenylethyl group, and the carboxamide moiety.

  • Piperidine Core: The foundational piperidine structure is classified as a flammable, toxic, and corrosive material.[6] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[6]

  • Fentanyl Analogs: The N-(2-phenylethyl)piperidine substructure is a key feature of many potent synthetic opioids, including fentanyl, carfentanil, and furanylfentanyl.[1][2][3][4] The primary and most severe risk associated with these compounds is respiratory depression, which can be fatal even with minute exposures.[1]

  • Carboxamide Group: While the carboxamide group itself is common in many pharmaceuticals, its presence does not mitigate the risks posed by the rest of the molecule. Safe handling practices for powdered amides, such as avoiding dust formation, are crucial.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the last line of defense in the hierarchy of controls and must be used in conjunction with engineering controls like chemical fume hoods. The minimum required PPE is detailed below.

Core PPE Requirements
PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with disposable, powder-free nitrile gloves.Disposable nitrile gloves offer limited protection against chemical splashes and should be used for incidental contact only.[8][9] Double-gloving provides an additional barrier. Crucially, gloves must be removed and replaced immediately upon any suspected contamination. Wash hands thoroughly after removal. For tasks with higher splash potential, consider using thicker, reusable chemical-resistant gloves over the nitrile base layer.[9]
Body Protection Flame-resistant lab coat (FRC) or a standard lab coat worn with a chemical-resistant apron.A lab coat is the minimum requirement.[8][10] Given the flammability of the piperidine base, a flame-resistant coat is recommended.[11] A chemical-resistant apron provides superior protection against splashes of corrosive or highly toxic liquids.[9] Clothing worn underneath must offer maximum skin coverage (long pants, long sleeves).[11]
Eye & Face Protection Chemical splash goggles AND a full-face shield.Safety glasses are insufficient.[8] Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to protect against splashes and vapors.[10] A face shield must be worn in addition to goggles whenever handling the liquid form or when there is any splash hazard, providing a critical layer of protection for the entire face.[8][9]
Respiratory Protection NIOSH-approved N95 respirator (or higher) for solids. Use within a certified chemical fume hood is mandatory for all operations.Due to the high potential toxicity and risk of respiratory depression from inhaled particles, respiratory protection is essential when handling the solid compound outside of a containment enclosure. All manipulations of 1-(2-Phenylethyl)piperidine-4-carboxamide, both solid and liquid, should be performed within a functioning chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plans

A self-validating protocol requires constant vigilance and adherence to established procedures. The following step-by-step guidance ensures a systematic approach to safety.

Experimental Workflow: Safe Handling Protocol
  • Preparation & Pre-Operation Check:

    • Designate a specific area within a certified chemical fume hood for all handling activities.

    • Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[12]

    • Assemble all necessary equipment (spatulas, glassware, solvents) and waste containers within the fume hood before introducing the compound.

    • Don the complete PPE ensemble as specified in the table above. Meticulously inspect each item, especially gloves, for any signs of damage or degradation before use.[9]

  • Handling the Solid Compound (Weighing):

    • When weighing the solid powder, perform the task on a draft shield or within a containment balance enclosure to prevent air currents from dispersing the powder.

    • Use smooth, deliberate motions with spatulas to avoid generating dust.[13]

    • Clean any spills on the balance immediately using a cloth dampened with an appropriate solvent (e.g., isopropanol), treating the cloth as hazardous waste.

  • Preparing Solutions:

    • Add the solid 1-(2-Phenylethyl)piperidine-4-carboxamide to the solvent slowly and carefully.

    • Never add solvent directly to the bulk solid in a way that could cause splashing.

    • Ensure the reaction or dissolution vessel is appropriately sized to prevent splashes during stirring or agitation.

  • Post-Handling Decontamination:

    • Wipe down the designated work area within the fume hood, any contaminated equipment, and exterior containers with an appropriate solvent.

    • Dispose of all cleaning materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination: first remove the outer gloves, then the apron, face shield, and goggles, followed by the lab coat and inner gloves.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][14]

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.

    • Wearing the full prescribed PPE, cover the spill with an absorbent, inert material.

    • Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[13] Avoid any actions that could generate dust.

    • Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.[16]

Disposal Plan

All materials contaminated with 1-(2-Phenylethyl)piperidine-4-carboxamide must be treated as hazardous chemical waste.[16]

  • Solid Waste: Collect unused compounds, contaminated gloves, bench paper, wipes, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.[16]

  • Liquid Waste: Collect all solutions and liquid waste in a separate, sealed, and appropriately labeled chemical waste container. Do not pour any waste down the drain.[16][17]

  • Regulatory Compliance: All waste disposal must adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations.[18]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for ensuring adequate protection when working with 1-(2-Phenylethyl)piperidine-4-carboxamide.

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Plan to handle 1-(2-Phenylethyl)piperidine-4-carboxamide Assess_Hazard Hazard Assessment: Treat as potent, hazardous compound due to structural analogy. Start->Assess_Hazard Assess_Task Task Assessment: Solid or Liquid? Scale of work? Assess_Hazard->Assess_Task Core_PPE Core PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles Assess_Task->Core_PPE Add_Face_Shield Add Face Shield Assess_Task->Add_Face_Shield Handling liquids or splash risk exists Add_Apron Add Chemical-Resistant Apron Assess_Task->Add_Apron Large volumes or high splash risk Add_Respirator Add NIOSH N95+ Respirator Assess_Task->Add_Respirator Handling solid powder outside containment Fume_Hood Mandatory Control: Work inside a certified Chemical Fume Hood Core_PPE->Fume_Hood All Operations Add_Face_Shield->Fume_Hood Add_Apron->Fume_Hood Add_Respirator->Fume_Hood End End: Safe Operation Fume_Hood->End Proceed with Experiment caption Fig 1. PPE selection workflow for the topic compound.

Caption: PPE selection workflow for 1-(2-Phenylethyl)piperidine-4-carboxamide.

References

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